

# An In-depth Technical Guide on the Thermodynamic Properties of Crotonic Anhydride

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## Compound of Interest

Compound Name: *Crotonic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the thermodynamic properties of **crotonic anhydride**. Due to a lack of experimentally determined thermodynamic data in the current body of scientific literature, this document focuses on providing estimated values derived from established computational methods, alongside fundamental physical properties obtained from available chemical data sources. Detailed, generalized experimental protocols for determining these properties are also presented to guide future research. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who require an understanding of the thermodynamic behavior of **crotonic anhydride** for process design, reaction modeling, and safety assessments.

## Introduction

**Crotonic anhydride** ((CH<sub>3</sub>CH=CHCO)<sub>2</sub>O), also known as 2-butenoic anhydride, is an organic compound that serves as a reactive intermediate in various chemical syntheses. Its bifunctional nature, containing both an anhydride and a carbon-carbon double bond, makes it a versatile building block in the production of polymers, pharmaceuticals, and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for the optimization of reaction conditions, purification processes, and for ensuring the safe handling and storage of this reactive chemical.

This guide summarizes the available physical properties of **crotonic anhydride** and provides estimated thermodynamic data based on reliable computational models. Furthermore, it outlines standard experimental methodologies that can be employed to determine these properties empirically.

## Physicochemical Properties

A summary of the known physicochemical properties of **crotonic anhydride** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **Crotonic Anhydride**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>3</sub>	[1][2]
Molecular Weight	154.16 g/mol	[1][2]
CAS Number	623-68-7	[1][2]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	-20 °C	[1]
Boiling Point	248 - 250 °C	[1][4]
Density	1.04 g/cm <sup>3</sup> at 20 °C	[1]
Vapor Pressure	1 hPa at 25 °C	[1]
Flash Point	113 °C	[1]
Autoignition Temperature	290 °C	[1]

## Estimated Thermodynamic Properties

Direct experimental values for the standard enthalpy of formation, standard molar entropy, and heat capacity of **crotonic anhydride** are not readily available in the published literature. Therefore, estimations based on the Joback group contribution method have been performed to provide valuable insights into the thermodynamic landscape of this molecule. The Joback

method is a well-established estimation technique for the thermophysical properties of pure organic compounds based on their molecular structure.

Table 2: Estimated Thermodynamic Properties of **Crotonic Anhydride**

Property	Estimated Value	Unit	Method
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	-435.5	kJ/mol	Joback Method
Standard Molar Entropy (Ideal Gas, 298.15 K)	433.8	J/(mol·K)	Joback Method
Heat Capacity (Ideal Gas, Cp) at 298.15 K	205.4	J/(mol·K)	Joback Method
Heat of Vaporization at Normal Boiling Point	52.7	kJ/mol	Joback Method

Disclaimer: The values presented in Table 2 are estimations and should be used with an understanding of the inherent limitations of group contribution methods. Experimental verification is highly recommended for critical applications.

For context, the experimentally determined standard enthalpy of formation for a similar, albeit simpler, anhydride, acetic anhydride ( $C_4H_6O_3$ ), is approximately -625.0 kJ/mol for the liquid phase<sup>[4]</sup>. Maleic anhydride ( $C_4H_2O_3$ ), an unsaturated cyclic anhydride, has a standard enthalpy of formation of -470.41 kJ/mol in the solid state<sup>[1]</sup>. These values, while not directly comparable due to differences in structure and phase, provide a general thermodynamic context for carboxylic anhydrides.

## Experimental Protocols for Thermodynamic Characterization

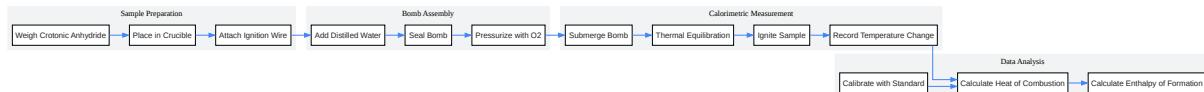
To facilitate future experimental determination of the thermodynamic properties of **crotonic anhydride**, this section outlines generalized protocols for key analytical techniques.

## Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter.

### Methodology:

- **Sample Preparation:** A precise mass (typically 0.5 - 1.0 g) of high-purity **crotonic anhydride** is placed in a crucible within the combustion bomb. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.
- **Bomb Assembly and Pressurization:** A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correct energy corrections for the formation of aqueous nitric acid. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.
- **Calorimetric Measurement:** The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision over time until thermal equilibrium is re-established.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions.
- **Data Analysis:** The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law.



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Workflow for Combustion Calorimetry.

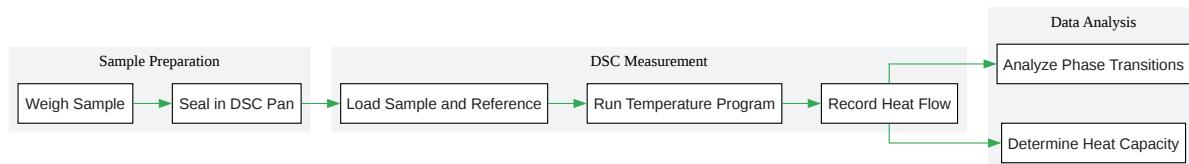
## Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for determining heat capacity and the enthalpy of phase transitions.

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of **crotonic anhydride** is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a cooling ramp, an isothermal hold, and a heating ramp at a controlled rate (e.g., 10 °C/min).
- Heat Capacity Measurement: The heat flow is measured during the heating ramp. The heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

- Phase Transition Analysis: The melting point is identified as the onset temperature of the melting endotherm. The enthalpy of fusion is determined by integrating the area of the melting peak.



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Workflow for DSC Analysis.

## Vapor Pressure Measurement

The temperature dependence of vapor pressure is essential for determining the enthalpy of vaporization. Several methods can be employed, including the static method, the boiling point method (ebulliometry), or the Knudsen effusion method for low vapor pressures.

Methodology (Static Method):

- Apparatus Setup: A sample of **crotonic anhydride** is placed in a thermostated vessel connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to remove air and other volatile impurities.
- Measurement: The sample is heated to a series of precisely controlled temperatures. At each temperature, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.
- Data Analysis: The enthalpy of vaporization ( $\Delta H_{\text{vap}}$ ) can be determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

## Conclusion

This technical guide has provided a summary of the available physical properties and estimated thermodynamic data for **crotonic anhydride**. While experimental data for key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity are currently lacking in the literature, the computational estimates presented here offer a valuable starting point for researchers. The detailed, generalized experimental protocols are intended to encourage and guide future work to determine these properties empirically, which will be invaluable for the chemical, pharmaceutical, and materials science communities. Accurate thermodynamic data will ultimately enable more efficient and safer design and optimization of processes involving **crotonic anhydride**.

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